![molecular formula C9H16N2O2S2 B2371313 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-50-5](/img/structure/B2371313.png)
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The primary targets of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[22Similar compounds have shown inhibitory activity against egfr wt, egfr l858r, and vegfr-2 . These receptors play crucial roles in cell proliferation and survival, and their inhibition can lead to anti-cancer effects.
Mode of Action
It’s suggested that similar compounds inhibit the growth of cancer cells by arresting the cell cycle and inducing apoptosis . This is often achieved by interacting with the target proteins and disrupting their normal function, leading to a halt in cell proliferation and survival.
Biochemical Pathways
Similar compounds have been shown to decrease bcl-2 protein and activate pro-apoptotic genes bax and p53 . These changes can lead to the initiation of apoptosis, a form of programmed cell death, thereby inhibiting the growth of cancer cells.
Pharmacokinetics
The ADME properties of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[22In silico admet prediction for a similar compound indicated that it obeys the lipinski rule of five and the veber rule with no pains alarms and moderately soluble properties . These properties suggest good bioavailability and potential for drug development.
Result of Action
The compound’s action results in significant anti-proliferative activity against cancer cells. For instance, similar compounds have shown potent in vitro anticancer activity against various human cancer cell lines . The most active derivatives revealed sensitivity towards the breast cell lines MCF-7 and MDA-MB-231, with significant IC50 values .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form the bicyclic structure . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
5-(Pyrrolidin-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane: This compound has a similar structure but contains an oxygen atom instead of a sulfur atom.
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and are used in similar applications.
Uniqueness
5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of both sulfur and nitrogen atoms in its structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2S2/c12-15(13,10-3-1-2-4-10)11-6-9-5-8(11)7-14-9/h8-9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJXUDFNUUCJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3CC2CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
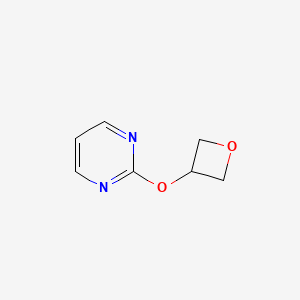
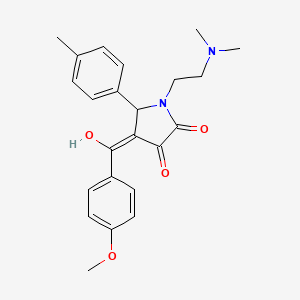

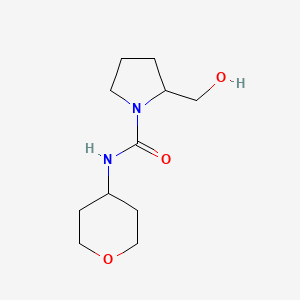
![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]NAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2371238.png)
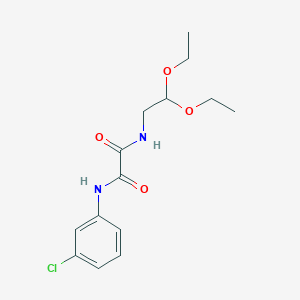
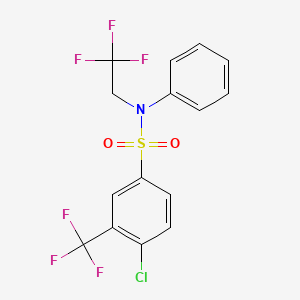
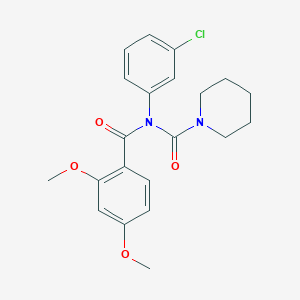

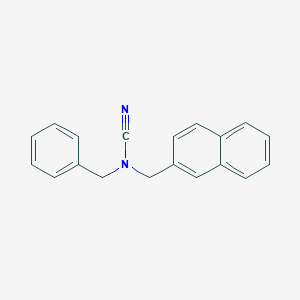
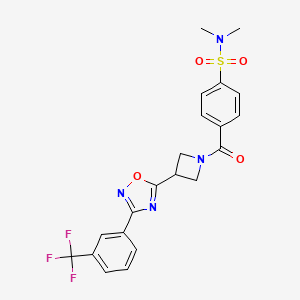
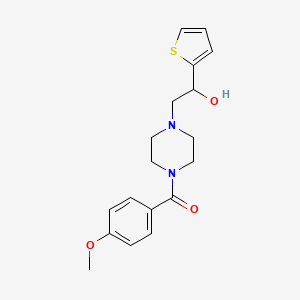
![[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2371252.png)
![6-tert-butyl-3-[(4-nitrophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2371253.png)
